molecular formula C8H10N2O2 B13615012 Methyl5,6-dimethylpyridazine-3-carboxylate

Methyl5,6-dimethylpyridazine-3-carboxylate

Cat. No.: B13615012
M. Wt: 166.18 g/mol
InChI Key: CSIASCSTIMMZKY-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylpyridazine-3-carboxylate is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of methyl groups at positions 5 and 6, and a carboxylate ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-dimethylpyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyridazine derivative.

Industrial Production Methods

On an industrial scale, the production of methyl 5,6-dimethylpyridazine-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5,6-dimethylpyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethylpyridazine-4-carboxylate
  • Methyl 4,5-dimethylpyridazine-3-carboxylate
  • Methyl 5,6-dimethylpyridazine-2-carboxylate

Uniqueness

Methyl 5,6-dimethylpyridazine-3-carboxylate is unique due to the specific positioning of its methyl groups and carboxylate ester. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 5,6-dimethylpyridazine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)10-9-6(5)2/h4H,1-3H3

InChI Key

CSIASCSTIMMZKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)C(=O)OC

Origin of Product

United States

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